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molecular formula C13H10BrN3OS B8322618 N-{[(4-bromopyridin-2-yl)amino]carbonothioyl}benzamide

N-{[(4-bromopyridin-2-yl)amino]carbonothioyl}benzamide

Cat. No. B8322618
M. Wt: 336.21 g/mol
InChI Key: UZQMZZPDFCBDME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09296697B2

Procedure details

2.500 g (14.01 mmol) 4-bromopyridine-2-amine was dissolved in 20 mL acetone, and 1.92 mL (14.01 mmol) undiluted benzoyl isothiocyanate was added dropwise. The solution turned an orange color. The reaction mixture was then heated for 1 hr under reflux with stirring. Half of the added quantity of acetone was removed under vacuum, and the precipitated solid was filtered under vacuum and washed with diethyl ether. After drying of the crystallizate, 3.500 g (10.410 mmol, 74%) pure N-{[(4-bromopyridin-2-yl)amino]carbonothioyl}benzamide was obtained which was directly used for further reaction.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.92 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH2:8])[CH:3]=1.[C:9]([N:17]=[C:18]=[S:19])(=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>CC(C)=O>[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][C:18]([NH:17][C:9](=[O:16])[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)=[S:19])[CH:3]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC1=CC(=NC=C1)N
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
1.92 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N=C=S

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
Half of the added quantity of acetone was removed under vacuum
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered under vacuum
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
After drying of the crystallizate

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=NC=C1)NC(=S)NC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.41 mmol
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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